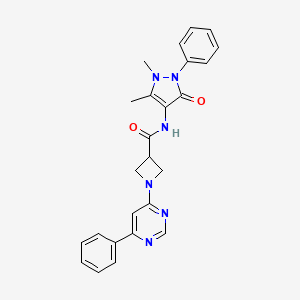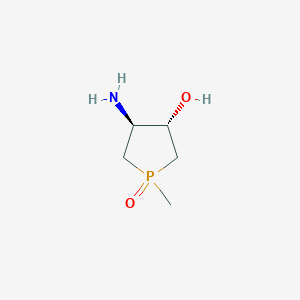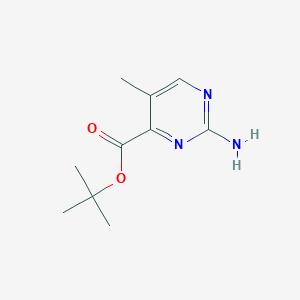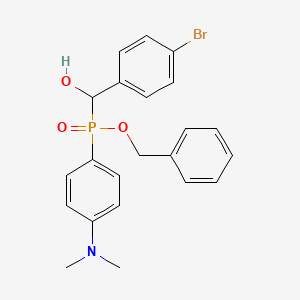![molecular formula C12H22Cl2N2 B2500503 4-[(2S)-2-氨基丙基]-N,N,3-三甲基苯胺二盐酸盐 CAS No. 2155840-44-9](/img/structure/B2500503.png)
4-[(2S)-2-氨基丙基]-N,N,3-三甲基苯胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿米夫胺二盐酸盐是一种化学化合物,以其作为单胺氧化酶 A (MAO-A) 的可逆抑制剂而闻名。它是苯乙胺和苯丙胺化学类的衍生物。 该化合物以其对血清素能神经元中 MAO-A 的选择性抑制而闻名,使其成为神经药理学研究的宝贵工具 .
科学研究应用
阿米夫胺二盐酸盐在科学研究中具有广泛的应用:
化学: 它用作各种化学反应和涉及 MAO-A 抑制的研究的试剂。
生物学: 该化合物用于研究神经递质代谢和 MAO-A 在不同生物过程中的作用。
医学: 阿米夫胺二盐酸盐正在研究其在与血清素代谢相关的疾病(如抑郁症和焦虑症)中的潜在治疗效果。
准备方法
合成路线和反应条件: 阿米夫胺二盐酸盐的合成通常涉及 4-二甲基氨基-2,α-二甲基苯乙胺与盐酸反应生成二盐酸盐。 反应条件通常包括控制温度和使用溶剂以促进反应 .
工业生产方法: 阿米夫胺二盐酸盐的工业生产可能涉及使用与实验室环境中类似的反应条件的大规模合成,但针对更高的产量和纯度进行了优化。 高压液相色谱 (HPLC) 等技术可用于纯化最终产品 .
化学反应分析
反应类型: 阿米夫胺二盐酸盐会发生多种类型的化学反应,包括:
氧化: 它可以被氧化形成各种代谢物。
还原: 该化合物可以在特定条件下被还原以产生不同的产物。
常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种酸和碱。 条件通常涉及控制温度和 pH 值以确保所需的反应路径 .
作用机制
阿米夫胺二盐酸盐通过选择性抑制单胺氧化酶 A (MAO-A) 发挥其作用,单胺氧化酶 A 是一种负责分解血清素、去甲肾上腺素和多巴胺的酶。通过抑制 MAO-A,该化合物会增加大脑中这些神经递质的水平,从而可能产生各种治疗效果。 分子靶标包括血清素转运蛋白,它促进阿米夫胺进入血清素能神经元 .
相似化合物的比较
类似化合物:
苯乙胺: 阿米夫胺衍生的基本结构。
苯丙胺: 具有相似的化学结构,也影响神经递质水平。
独特性: 阿米夫胺二盐酸盐在其对血清素能神经元中 MAO-A 的高选择性方面是独一无二的,这使得与其他 MAO-A 抑制剂相比,它可以在更低的剂量下实现靶向抑制。 这种选择性降低了副作用的风险,使其成为研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAJBAJBCCYOT-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[2-(azepan-1-yl)ethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2500421.png)

![(2E)-3-{4-[(4-BROMOBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2500424.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2500430.png)



![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide](/img/structure/B2500438.png)
![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)
![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)
